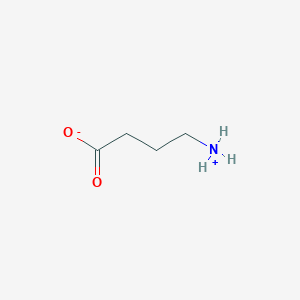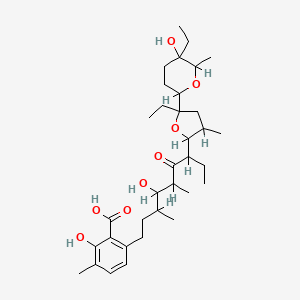
γ-アミノ酪酸
概要
説明
It is the chief inhibitory neurotransmitter in the central nervous system of mammals, playing a crucial role in maintaining the balance between excitation and inhibition of neural networks . Gamma-Aminobutyric acid is involved in various physiological functions, including the regulation of cardiovascular conditions, reduction of anxiety, and pain relief .
科学的研究の応用
Gamma-Aminobutyric acid has a wide range of scientific research applications due to its role as an inhibitory neurotransmitter. In chemistry, it is studied for its potential to regulate various physiological functions. In biology, 4-aminobutyric acid is investigated for its role in plant growth, development, and stress response . In medicine, 4-aminobutyric acid is used to treat conditions such as anxiety, insomnia, and hypertension . Additionally, 4-aminobutyric acid has promising applications in the food industry as a dietary supplement .
作用機序
Target of Action
Gamma-aminobutyric acid (GABA) primarily targets the GABA receptors in the central nervous system (CNS). These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .
Mode of Action
GABA is an inhibitory neurotransmitter that modulates nerve cell activity by reducing the excitability of neurons . When GABA attaches to a protein in your brain known as a GABA receptor, it produces a calming effect . This can help with feelings of anxiety, stress, and fear . It may also help to prevent seizures .
Biochemical Pathways
GABA is involved in the regulation of growth, development, stress response, and other important activities in the life circle of plants . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content . In the mammalian brain, GABA is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate .
Pharmacokinetics
The pharmacokinetics of GABA and its related compounds are complex. For example, the pharmacokinetic characteristics of 0.4 mg/kg HSK3486, a GABA receptor potentiator, in the elderly and non-elderly were found to be comparable . The time to recovery was similar in elderly 0.3 mg/kg, elderly 0.4 mg/kg, and non-elderly 0.4 mg/kg groups .
Result of Action
The primary function of GABA in the central nervous system revolves around its role as a neurotransmitter. Acting as an inhibitory neurotransmitter, GABA modulates nerve cell activity by reducing the excitability of neurons . This calming effect can help with feelings of anxiety, stress, and fear . It may also help to prevent seizures .
Action Environment
GABA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, GABA accumulation in plants is mainly affected by environmental factors such as temperature, humidity, and oxygen content . These factors can influence the synthesis and release of GABA, thereby affecting its action and efficacy.
生化学分析
Biochemical Properties
Gamma-Aminobutyric acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase . GABA can bind to post-synaptic GABA receptors (GABA A and GABA B), which modulate ion channels, hyperpolarize the cell, and prevent action potential transmission .
Cellular Effects
Gamma-Aminobutyric acid has significant effects on various types of cells and cellular processes. It influences cell function by reducing the excitability of neurons . GABA is the most common inhibitory neurotransmitter in the central nervous system. It prevents or blocks chemical messages and decreases the stimulation of nerve cells in the brain . GABA also plays a role in oxidative metabolism .
Molecular Mechanism
The mechanism of action of gamma-aminobutyric acid involves inducing a state of calmness and tranquility by inhibiting neurotransmitters that decrease the activity of neurons associated with manic behavior and acute agitation . GABA lessens the ability of a nerve cell to receive, create, or send chemical messages to other nerve cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-aminobutyric acid change over time. GABA increases visual search time but does not affect temporal attention and memory . The dielectric properties of GABA investigated have given us new insights about the GABA molecule, such as how they interact with each other and with water molecules at different temperatures .
Dosage Effects in Animal Models
The effects of gamma-aminobutyric acid vary with different dosages in animal models. For instance, in broiler chickens under experimentally induced stress, dietary GABA modulated the adverse effects on body weight, feed intake, and feed conversion ratio . In another study, GABA supplementation improved the growth performance and modulated the intestinal immunity in chickens .
Metabolic Pathways
Gamma-Aminobutyric acid is involved in several metabolic pathways. There are two highlighted mechanisms in the classical metabolic pathway of GABA: interaction with the GABA shunt and the polyamine degradation pathway (PA pathway), both pathways affected the mitochondrial function .
Transport and Distribution
Gamma-Aminobutyric acid is transported and distributed within cells and tissues. Presynaptic neuron depolarization releases GABA to the synaptic cleft and diffuses toward postsynaptic receptors . GABA transporters (GATs) are key regulators of inhibitory neurotransmission through cellular uptake of GABA from the synaptic cleft .
Subcellular Localization
Gamma-Aminobutyric acid is localized in various subcellular compartments. GABA is found at both synaptic and extrasynaptic sites . Membrane-anchored glutamate decarboxylase then becomes palmitoylated at cysteines 30 and 45, which results in the enzyme sorting to the trans-Golgi network and targeting to post-Golgi axonal vesicles and pre-synaptic clusters in neurons or peripheral vesicles in beta cells .
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Aminobutyric acid is synthesized from glutamate by the enzyme glutamate decarboxylase. This process involves the irreversible α-decarboxylation of glutamate . In laboratory settings, 4-aminobutyric acid can be synthesized by treating L-glutamic acid with cells of gene-engineered glutamate decarboxylase superproducer strains of Escherichia coli. The optimal conditions for this reaction include a temperature of 37°C and a pH of 4.6 .
Industrial Production Methods: Industrial production of 4-aminobutyric acid often involves microbial fermentation. Lactic acid bacteria, Escherichia coli, and Corynebacterium glutamicum are commonly used microbial sources. Strategies to enhance microbial 4-aminobutyric acid production include optimization of fermentation factors, co-culture strategies, and modification of the 4-aminobutyric acid metabolic pathway .
化学反応の分析
Types of Reactions: Gamma-Aminobutyric acid primarily undergoes decarboxylation reactions. It is produced through the irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase . This reaction is crucial for the synthesis of 4-aminobutyric acid in both natural and industrial settings.
Common Reagents and Conditions: The synthesis of 4-aminobutyric acid from glutamate requires the enzyme glutamate decarboxylase and optimal conditions such as a temperature of 37°C and a pH of 4.6 . In microbial fermentation, factors such as temperature, pH, and the presence of specific nutrients are optimized to enhance 4-aminobutyric acid production .
Major Products Formed: The primary product formed from the decarboxylation of glutamate is 4-aminobutyric acid itself. This reaction is highly efficient, with yields of up to 99% .
類似化合物との比較
Gamma-Aminobutyric acid is unique among amino acids due to its role as an inhibitory neurotransmitter. Similar compounds include other amino acids such as glutamate, which is the precursor for 4-aminobutyric acid synthesis . Unlike 4-aminobutyric acid, glutamate is an excitatory neurotransmitter that promotes neural activity . Other similar compounds include glycine, another inhibitory neurotransmitter, and taurine, which also has inhibitory effects on the central nervous system .
特性
IUPAC Name |
4-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53504-43-1, Array | |
| Record name | Butanoic acid, 4-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamma-aminobutyric acid [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6035106 | |
| Record name | 4-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White, powdery solid; Savoury, meat-like aroma | |
| Record name | gamma-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Aminobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |
| Record name | SID8139983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | gamma-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Aminobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
56-12-2 | |
| Record name | γ-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamma-aminobutyric acid [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Aminobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gamma-aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACZ6IPC6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | gamma-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)






![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)


![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)


